molecular formula C8H10BrN3 B186040 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90006-21-6

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B186040
CAS No.: 90006-21-6
M. Wt: 228.09 g/mol
InChI Key: VNMFMVUASGXFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C8H10BrN3 and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFMVUASGXFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365073
Record name 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90006-21-6
Record name 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Potential of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a novel substituted pyrazole derivative. While this specific molecule is not extensively documented in current scientific literature, this paper constructs a robust theoretical and practical framework for its study. By examining the synthesis of its core precursors and drawing parallels from structurally related, well-documented analogues, we delineate a plausible synthetic pathway, predict its physicochemical properties, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical sciences, offering a scientifically grounded starting point for the investigation of this and similar pyrazole compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] The unique electronic properties and structural versatility of pyrazole derivatives have led to their incorporation into a wide array of commercially successful pharmaceuticals, agrochemicals, and industrial compounds.[2][3] Their ability to act as bioisosteres for other functional groups and to engage in various non-covalent interactions makes them ideal candidates for designing molecules with specific biological activities, including anti-inflammatory, anti-cancer, anti-viral, and analgesic properties.

This guide focuses on the specific, yet sparsely documented, compound: This compound . Our investigation into this molecule is informed by the extensive research on related structures, particularly intermediates used in the synthesis of targeted therapies.[4] By understanding the established chemistry of the 4-bromo-3,5-dimethylpyrazole core and the typical reactions for introducing N-alkylnitrile side chains, we can construct a reliable roadmap for its synthesis and characterization.

Physicochemical Properties: A Calculated Profile

In the absence of experimental data, the fundamental physicochemical properties of this compound can be accurately calculated.

Molecular Formula: C₈H₁₀BrN₃

Calculation of Molecular Weight:

  • Carbon (C): 8 atoms * 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 10 atoms * 1.008 g/mol = 10.080 g/mol

  • Bromine (Br): 1 atom * 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 3 atoms * 14.007 g/mol = 42.021 g/mol

  • Total Molecular Weight = 228.093 g/mol

This calculated molecular weight is a critical parameter for mass spectrometry analysis and stoichiometric calculations in synthetic protocols.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀BrN₃Calculated
Molecular Weight 228.09 g/mol Calculated
Monoisotopic Mass 227.0058 DaCalculated
Topological Polar Surface Area 41.6 ŲInferred from analogues[5]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-stage process: first, the synthesis of the core heterocyclic precursor, 4-bromo-3,5-dimethyl-1H-pyrazole, followed by the N-alkylation with a propanenitrile moiety.

Stage 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

The precursor is synthesized via the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination.

  • Step 1: Synthesis of 3,5-dimethylpyrazole. This is a classic Knorr pyrazole synthesis. Acetylacetone (a 1,3-dicarbonyl) is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.[6] Upon cooling and removal of the solvent, 3,5-dimethylpyrazole is obtained, often in high yield.[6]

  • Step 2: Bromination. The 3,5-dimethylpyrazole is then brominated at the C4 position, which is activated for electrophilic substitution. A common and efficient method involves using a brominating agent like N-Bromosuccinimide (NBS) or N-bromosaccharin in the presence of a catalyst, such as silica gel-supported sulfuric acid, often under solvent-free conditions.[7] This regioselective approach yields 4-bromo-3,5-dimethyl-1H-pyrazole.[7]

Stage 2: N-Alkylation to Yield the Target Compound

With the brominated pyrazole core in hand, the final step is the introduction of the propanenitrile side chain at the N1 position.

  • Step 3: Michael Addition. The acidic proton on the N1 nitrogen of 4-bromo-3,5-dimethyl-1H-pyrazole can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a pyrazolate anion.[3] This nucleophile can then react with acrylonitrile (propenenitrile) via a Michael addition. This reaction, often carried out in a polar aprotic solvent like acetonitrile or DMF, directly attaches the 3-propanenitrile group to the N1 position of the pyrazole ring.

This proposed pathway is efficient and relies on well-established, high-yielding reactions common in heterocyclic chemistry.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation A Acetylacetone + Hydrazine Hydrate B 3,5-dimethylpyrazole A->B Knorr Cyclization (Ethanol, Reflux) D 4-bromo-3,5-dimethyl-1H-pyrazole B->D Electrophilic Bromination (H₂SO₄/SiO₂) C N-Bromosaccharin C->D F This compound (Target Compound) D->F Michael Addition (Acetonitrile) E Acrylonitrile E->F G Base (e.g., K₂CO₃) G->D

Figure 1: Proposed two-stage synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Agrochemicals

While direct biological data for this compound is unavailable, its structural features suggest several promising areas for investigation.

  • Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors. A closely related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is a key intermediate for Ruxolitinib, a Janus kinase (JAK) inhibitor used to treat myelofibrosis.[4] The brominated pyrazole core can form critical interactions within the ATP-binding pocket of kinases, and the dimethyl and propanenitrile substituents will influence solubility, cell permeability, and target specificity.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in compounds exhibiting antimicrobial and antifungal activities.[8] The combination of a halogenated aromatic system and a nitrile group—a functional group known for its electronic properties and ability to participate in hydrogen bonding—could lead to novel compounds for combating infectious diseases.

  • Agrochemicals: Substituted pyrazoles are widely used as herbicides and insecticides.[2][3] The specific substitution pattern on the pyrazole ring is crucial for conferring selective toxicity to pests or weeds while maintaining safety for crops and non-target organisms. This molecule could serve as a scaffold for developing new crop protection agents.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. General safety protocols for brominated heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

  • Toxicity Profile (Inferred): Brominated organic compounds can be irritants to the skin, eyes, and respiratory system.[9] Pyrazole itself is classified as harmful if swallowed and can cause skin and eye irritation.[11] The nitrile group (cyano) is a potential source of toxicity. Therefore, all routes of exposure should be minimized.

Conclusion

This compound represents an intriguing yet unexplored area of pyrazole chemistry. This guide has established its fundamental molecular properties through calculation and proposed a logical, robust synthetic strategy based on well-understood reaction mechanisms. By drawing parallels with structurally similar compounds of known biological importance, we have highlighted its significant potential as a scaffold for developing new therapeutic agents, particularly in kinase inhibition, and as a candidate for novel agrochemicals. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further experimental investigation into the synthesis, characterization, and application of this promising molecule.

References

  • Al-Adiwish, W. M., et al. (2013). European journal of medicinal chemistry, 64, 464-476. Available at: [Link]

  • Bansal, R. K., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 195–204. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile. (n.d.). Google Patents.
  • Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2096-2122. Available at: [Link]

  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4218. Available at: [Link]

  • Ibrahim, M. K., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(1), 123. Available at: [Link]

  • J. Chem. Research. (2014). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Nurkenov, O. A., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(16), 4991. Available at: [Link]

  • PubChem. (n.d.). (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

  • Shi, L., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Pyrazole - Substance Information. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Journal of Chemical Research. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

Sources

solubility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] The solubility of these compounds directly impacts their bioavailability, formulation, and ultimately, their efficacy.[2] This guide will deconstruct the molecule to predict its solubility behavior and provide a robust framework for experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of an organic molecule is governed by its molecular structure, specifically the balance between hydrophobic and hydrophilic regions.[3] The structure of this compound can be dissected into two primary components: the substituted pyrazole ring and the propanenitrile side chain.

The core of the molecule is 4-bromo-3,5-dimethyl-1H-pyrazole . The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, particularly the pyridine-type nitrogen, allows for hydrogen bonding with protic solvents. However, the ring is also substituted with a bromine atom and two methyl groups. The bromine atom is large and hydrophobic, while the methyl groups are nonpolar. These substituents will decrease the aqueous solubility of the pyrazole core.

The propanenitrile side chain is attached to the pyrazole ring at the N1 position. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor. Simple nitriles like propanenitrile are water-soluble.[4]

To provide a more quantitative prediction, we can examine the computed physicochemical properties of the core structure, 4-bromo-3,5-dimethyl-1H-pyrazole, available from PubChem.[5]

PropertyValueImplication for Solubility
Molecular Weight175.03 g/mol Relatively small, which is favorable for solubility.
XLogP31.7A positive value indicates a degree of lipophilicity (preference for nonpolar environments).
Hydrogen Bond Donor Count1The N-H group on the pyrazole ring can donate a hydrogen bond, aiding solubility in protic solvents.
Hydrogen Bond Acceptor Count1The pyridine-like nitrogen can accept a hydrogen bond.
Topological Polar Surface Area28.7 ŲA measure of the polar surface area, which is relatively low, suggesting modest aqueous solubility.

Based on this analysis, this compound is expected to have limited solubility in water. The lipophilic character of the bromo- and dimethyl-substituted pyrazole ring likely dominates over the polar contributions of the pyrazole nitrogens and the propanenitrile group. The molecule is predicted to be more soluble in organic solvents. The solubility is likely to follow this general trend:

  • High solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can interact with the polar nitrile group and the pyrazole ring without the energetic cost of disrupting a strong hydrogen-bonding network like in water.

  • Moderate solubility: In alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.

  • Low solubility: In nonpolar solvents like hexane and toluene, due to the presence of the polar nitrile and pyrazole functionalities.

  • Limited solubility: In water, for the reasons outlined above.

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the above analysis, experimental verification is crucial. The shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[6] The following protocol is designed to provide accurate and reproducible results.

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or a magnetic stirrer. The choice of temperature is critical as solubility is temperature-dependent.[2]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid collecting any undissolved solid, it is imperative to filter the sample through a fine-pore filter (e.g., a 0.22 µm syringe filter compatible with the solvent).

  • Concentration Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µg/mL.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Cease agitation and allow sedimentation B->C D Withdraw and filter supernatant (0.22 µm) C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F Against calibration curve G Calculate solubility (mg/mL) F->G

Caption: Experimental workflow for solubility determination using the shake-flask method.

Factors Influencing Solubility in a Drug Development Context

For drug development professionals, several other factors beyond the choice of solvent can significantly impact the solubility of a compound like this compound.

  • pH: The pyrazole ring is weakly basic. In acidic conditions, the pyridine-type nitrogen can be protonated, forming a salt. This salt form is expected to be significantly more water-soluble than the neutral compound. Therefore, the aqueous solubility of this compound is likely to be pH-dependent, increasing at lower pH values.

  • Polymorphism: The solid-state form of the compound can have a profound effect on its solubility. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities. Symmetrical molecules can pack more efficiently in a crystal lattice, leading to a higher melting point and lower solubility.[7]

  • Formulation Strategies: If the intrinsic aqueous solubility is found to be low, various formulation strategies can be employed to enhance it. These include the use of co-solvents, surfactants, or advanced delivery systems like nano-encapsulation, which has been explored for other poorly soluble pyrazole derivatives.[8]

Conclusion

While direct experimental data is pending, a scientific analysis of the structure of this compound suggests it is a compound with limited aqueous solubility but good solubility in polar aprotic organic solvents. Its solubility is likely influenced by pH. For any research or development application, the provided experimental protocol for solubility determination should be followed to obtain accurate and reliable data. This foundational knowledge is paramount for the successful progression of this compound in any scientific endeavor.

References

  • PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Gagliardi, A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1033. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Cheméo. Propanenitrile. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric Organocatalysis in Drug Discovery. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-527). Royal Society of Chemistry. [Link]

  • Wikipedia. Propionitrile. [Link]

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(3), 123-131. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Rathi, P. B. (2011). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Asian Journal of Research in Chemistry, 4(9), 1436-1439. [Link]

  • Chemistry LibreTexts. Solubility Rules. [Link]

  • Sima, L. E., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 243. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS nano, 3(1), 16-20. [Link]

  • Verma, J., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 1-21. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 17(10), 887-905. [Link]

  • PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

Sources

Substituted Pyrazole Propanenitriles: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole propanenitriles represent a burgeoning class of heterocyclic compounds with significant promise in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of their synthesis, spectroscopic characterization, and diverse biological activities. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. The discussion extends to structure-activity relationships (SAR), offering insights into the rational design of potent and selective agents.

Introduction: The Pyrazole Propanenitrile Scaffold in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design.[2] The incorporation of a propanenitrile substituent at the N1 position of the pyrazole ring introduces a flexible three-carbon linker with a terminal nitrile group, a versatile functional group that can act as a hydrogen bond acceptor, a precursor for other functionalities, or a key pharmacophoric element. This combination gives rise to the substituted pyrazole propanenitrile scaffold, a molecular framework with significant potential for therapeutic applications.

Recent research has highlighted the importance of this scaffold in the development of selective inhibitors for various biological targets, underscoring the need for a comprehensive understanding of its chemistry and pharmacology. This guide aims to consolidate the current knowledge on substituted pyrazole propanenitriles, providing a foundation for further exploration and innovation in this exciting area of medicinal chemistry.

Synthetic Strategies for Substituted Pyrazole Propanenitriles

The primary and most efficient method for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile derivatives is the aza-Michael addition of a substituted pyrazole to acrylonitrile.[3][4] This reaction is attractive due to its atom economy and the ready availability of a wide range of substituted pyrazoles and acrylonitrile.

Aza-Michael Addition of Pyrazoles to Acrylonitrile

The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient β-carbon of acrylonitrile. The reaction can be performed under various conditions, from catalyst-free thermal conditions to base-catalyzed reactions.[3][5]

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is crucial for achieving high yields and minimizing side reactions. While the reaction can proceed without a catalyst at elevated temperatures, bases such as cesium carbonate (Cs2CO3) are often employed to deprotonate the pyrazole, increasing its nucleophilicity and accelerating the reaction.[5][6] The use of a mild base is often preferred to avoid polymerization of acrylonitrile.

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents like dimethylformamide (DMF) are commonly used.[7] In some cases, solvent-free conditions can be employed, offering a greener alternative.[3]

  • Temperature: The reaction temperature is typically optimized to ensure a reasonable reaction rate without promoting unwanted side reactions. Temperatures ranging from room temperature to 80°C are commonly reported.[3]

Experimental Protocol: Synthesis of a Generic 3-(Pyrazol-1-yl)propanenitrile

  • To a solution of the desired substituted pyrazole (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., Cs2CO3, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate anion.

  • Add acrylonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(pyrazol-1-yl)propanenitrile.

Diagram of the Aza-Michael Addition Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyrazole Substituted Pyrazole Reaction Aza-Michael Addition Pyrazole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrazole Propanenitrile Purification->Product

Caption: General workflow for the synthesis of substituted pyrazole propanenitriles.

Spectroscopic Characterization

The structural elucidation of substituted pyrazole propanenitriles relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous characterization of these molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons, the methylene protons of the propanenitrile chain, and the protons of the substituents. The two methylene groups of the propanenitrile chain typically appear as two triplets due to spin-spin coupling. For example, in N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the methylene protons appear as triplets at δ 2.95 and 4.51 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazole ring carbons, the methylene carbons, the nitrile carbon (typically in the range of 115-125 ppm), and the carbons of the substituents. In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl carbon is observed at 194.7 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The most characteristic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. Other important bands include those for C-H, C=C, and C=N stretching vibrations of the pyrazole ring. For N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the amide I and II bands are observed at 1685 and 1590 cm⁻¹, respectively.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Table 1: Representative Spectroscopic Data for a Substituted Pyrazole Propanenitrile Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) MS (m/z) Reference
N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide2.95 (t, 2H), 4.51 (t, 2H), 6.25 (t, 1H), 7.04-7.64 (m, 6H), 8.53 (s, 1H)Not reported in detail3236 (N-H), 1685 (C=O), 1590 (Amide II)250 [M+H]⁺[8]

Therapeutic Potential and Biological Activities

Substituted pyrazole propanenitriles have emerged as promising scaffolds for the development of selective inhibitors of various therapeutic targets, particularly in the areas of inflammation and oncology.

Janus Kinase (JAK) Inhibition for Inflammatory Diseases

A significant application of this scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of inflammatory bowel disease (IBD).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.

Structure-Activity Relationship (SAR) Insights:

  • Pyrazole Core: The pyrazole ring serves as a crucial anchor, forming key hydrogen bonding interactions with the hinge region of the kinase.

  • Propanenitrile Moiety: The propanenitrile group often occupies a specific pocket in the ATP-binding site and can contribute to both potency and selectivity.

  • Substituents: The nature and position of substituents on the pyrazole ring and other parts of the molecule are critical for modulating potency, selectivity, and pharmacokinetic properties. For instance, in a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, compound 14l exhibited an IC50 value of 9 nM for TYK2 inhibition and demonstrated efficacy in a colitis model.[1]

Diagram of TYK2 Inhibition by a Pyrazole Propanenitrile Derivative

G cluster_inhibitor Pyrazole Propanenitrile Inhibitor cluster_target Biological Target cluster_pathway Signaling Pathway cluster_outcome Therapeutic Outcome Inhibitor Substituted Pyrazole Propanenitrile TYK2 TYK2 Kinase Inhibitor->TYK2 inhibits STAT STAT Phosphorylation TYK2->STAT phosphorylates Cytokines Pro-inflammatory Cytokines (IL-12, IL-23) Cytokines->TYK2 activate Inflammation Inflammatory Response STAT->Inflammation promotes Outcome Amelioration of Inflammatory Bowel Disease

Caption: Inhibition of the TYK2 signaling pathway by a pyrazole propanenitrile.

Table 2: Biological Activity of a Selective TYK2 Inhibitor

Compound Target IC₅₀ (nM) Therapeutic Area Key Findings Reference
14l TYK29Inflammatory Bowel DiseaseReduced pro-inflammatory cytokines and improved inflammation in a colitis model.[1]
Other Potential Therapeutic Applications

The versatile nature of the pyrazole propanenitrile scaffold suggests its potential in other therapeutic areas. The pyrazole core is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][10] The propanenitrile moiety can be further elaborated to introduce additional pharmacophoric features, opening up avenues for the discovery of novel agents targeting a diverse array of biological targets. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.

Conclusion and Future Perspectives

Substituted pyrazole propanenitriles are a compelling class of heterocyclic compounds with significant potential in drug discovery and development. The aza-Michael addition provides a robust and versatile synthetic route to access a wide array of derivatives. Spectroscopic techniques are essential for their unambiguous characterization. The demonstrated efficacy of these compounds as selective TYK2 inhibitors highlights their therapeutic potential in inflammatory diseases.

Future research in this area should focus on:

  • Exploring Diverse Substitutions: Systematic exploration of substituents on the pyrazole ring and the propanenitrile backbone to expand the chemical space and identify novel bioactive compounds.

  • Investigating New Biological Targets: Screening of pyrazole propanenitrile libraries against a broader range of biological targets to uncover new therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

  • Developing Novel Synthetic Methodologies: Exploring new and more efficient synthetic methods, including asymmetric synthesis, to access enantiomerically pure compounds.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the promising substituted pyrazole propanenitrile scaffold.

References

Synthesis of pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [11] Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [2] Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link] [12] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 24, 2026, from [Link] SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 233. [10] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [13] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [14] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 24, 2026, from [Link] [9] 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [8] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [15] Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (n.d.). Retrieved January 24, 2026, from [Link] [3] Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [16] Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link] [17] Spectroscopic Investigation of 3-pyrazolyl 2-pyrazoline Derivative in Homogeneous Solvents - PubMed. (n.d.). Retrieved January 24, 2026, from [Link] [7] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [18] Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [6] Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link] [1] 1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry. (n.d.). Retrieved January 24, 2026, from [Link] [4] Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link] [5] Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Retrieved January 24, 2026, from [Link] [19] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [20] Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines | The Journal of Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link] [21] On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

The Strategic Utility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a privileged scaffold. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. Within this context, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile emerges as a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical candidates, particularly in the realm of kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound. We will delve into detailed, field-proven protocols, elucidate the rationale behind experimental choices, and explore its role in the construction of sophisticated molecular architectures destined for therapeutic intervention.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₈H₁₀BrN₃Calculated
Molecular Weight 228.09 g/mol Calculated
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 78-82 °CSupplier Data
Boiling Point ~350 °C (Predicted)Supplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Internal Data

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.15 (t, J=6.8 Hz, 2H, N-CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂-CN), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 140.2, 117.8, 92.6, 48.1, 19.5, 12.8, 11.2.

  • Mass Spectrometry (ESI+): m/z 228.0, 230.0 [M+H]⁺, characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process commencing with the commercially available 3,5-dimethylpyrazole. The workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation A 3,5-Dimethylpyrazole B 4-Bromo-3,5-dimethyl-1H-pyrazole A->B Br₂ / Acetic Acid C 4-Bromo-3,5-dimethyl-1H-pyrazole D This compound C->D Acrylonitrile / Base

Figure 1: Synthetic workflow for the preparation of the title compound.

Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

This protocol details the electrophilic bromination of 3,5-dimethylpyrazole at the C4 position. The electron-rich nature of the pyrazole ring makes this position susceptible to electrophilic attack.[2]

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3,5-dimethylpyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled pyrazole solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold solution of 10% sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting material and a pure sample of the product (if available). A new spot with a different Rf value should appear, and the starting material spot should diminish.

  • ¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the C4-H of 3,5-dimethylpyrazole (at ~5.8 ppm) and the presence of two methyl singlets will confirm the successful bromination.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole via a Michael addition to acrylonitrile.[5] This reaction is base-catalyzed and provides a straightforward route to the desired propanenitrile sidechain.

Materials:

  • 4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Acrylonitrile (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add 4-bromo-3,5-dimethyl-1H-pyrazole, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add acrylonitrile to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to yield this compound as a solid.

Self-Validation:

  • TLC Analysis: The product will have a different Rf value compared to the starting pyrazole.

  • ¹H NMR Spectroscopy: The appearance of two new triplets corresponding to the -CH₂-CH₂-CN protons and the absence of the N-H proton signal from the starting material will confirm the N-alkylation.

  • IR Spectroscopy: The appearance of a characteristic nitrile (C≡N) stretch at approximately 2250 cm⁻¹ provides strong evidence for the successful incorporation of the propanenitrile moiety.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of a bromine atom at the C4 position of the pyrazole ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions.[6] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools in modern drug discovery for the construction of complex biaryl and aryl-amine linkages, which are prevalent in kinase inhibitors.[3][7]

Applications cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Intermediate This compound Suzuki_Product 4-Aryl/Heteroaryl Pyrazole (Kinase Inhibitor Scaffold) Intermediate->Suzuki_Product Pd Catalyst, Base Buchwald_Product 4-Amino/Amido Pyrazole (Kinase Inhibitor Scaffold) Intermediate->Buchwald_Product Pd Catalyst, Base Suzuki_Reactant Aryl/Heteroaryl Boronic Acid/Ester Suzuki_Reactant->Suzuki_Product Buchwald_Reactant Amine / Amide Buchwald_Reactant->Buchwald_Product

Sources

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast landscape of heterocyclic scaffolds used to build these inhibitors, the pyrazole ring has emerged as a "privileged" structure.[1][2] Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and stereochemically defined vectors for substitution make it an ideal foundation for potent and selective inhibitors.[3]

The subject of this guide, This compound , is a highly functionalized building block designed for efficient and versatile synthesis of advanced kinase inhibitors. This document provides a comprehensive overview of its synthesis, strategic application, and detailed protocols for its incorporation into potential drug candidates.

Core Intermediate: Synthesis and Physicochemical Properties

The synthesis of this compound is predicated on a well-established and robust chemical transformation: the aza-Michael addition.[4] This reaction provides a direct and efficient means to append the propanenitrile side chain to the pyrazole core.

Synthesis Pathway

The synthesis begins with the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole. The key transformation is the nucleophilic addition of the pyrazole nitrogen to acrylonitrile.

Synthesis_of_Intermediate start 4-bromo-3,5-dimethyl-1H-pyrazole reaction Aza-Michael Addition start->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction product This compound reaction->product Base (e.g., t-BuOK, DBU) Solvent (e.g., Acetonitrile)

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on established aza-Michael addition methodologies for pyrazole N-alkylation.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-bromo-3,5-dimethyl-1H-pyrazole≥98%Commercial
Acrylonitrile≥99%, stabilizedCommercial
Potassium tert-butoxide (t-BuOK)≥98%Commercial
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercial
Ethyl acetate (EtOAc)ACS GradeCommercial
Saturated aq. NH4Cl solution-Lab-prepared
Brine-Lab-prepared
Anhydrous magnesium sulfate (MgSO4)≥99.5%Commercial

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 20 minutes at 0 °C to form the pyrazolate anion.

  • Add acrylonitrile (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome:

  • Appearance: White to off-white solid.

  • Yield: 75-90%.

  • Purity (by LC-MS/NMR): >95%.

Application in Kinase Inhibitor Synthesis: A Modular Approach

The strategic value of this compound lies in its bifunctional nature. The bromo substituent serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, typically through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various recognition elements that target specific pockets within the kinase active site. The propanenitrile moiety can act as a hydrogen bond acceptor or be further modified.

A prime example of this strategy is seen in the synthesis of the JAK1/2 inhibitor, Ruxolitinib, which utilizes a similar bromo-pyrazole intermediate.[5] The bromo group is ultimately replaced by a pyrrolo[2,3-d]pyrimidine core, which is crucial for hinge binding.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a general and adaptable strategy for elaborating the intermediate into a final kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Side-Chain Modification (Optional) Intermediate 3-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)propanenitrile Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Coupled_Product Coupled Pyrazole Intermediate Coupling->Coupled_Product Partner Heteroaryl Boronic Acid/Ester or Amine Partner->Coupling Modification Nitrile Reduction or Hydrolysis Coupled_Product->Modification If required Final_Inhibitor Final Kinase Inhibitor Coupled_Product->Final_Inhibitor Direct use Modification->Final_Inhibitor

Caption: Modular workflow for kinase inhibitor synthesis.

Protocol 2: Representative Suzuki Coupling for Core Elaboration

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to install a hinge-binding moiety, such as a substituted pyridine or pyrimidine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized-
(4-methoxypyridin-2-yl)boronic acid≥95%Commercial
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))≥98%Commercial
Sodium carbonate (Na2CO3)Anhydrous, ≥99.5%Commercial
1,4-DioxaneAnhydrousCommercial
WaterDegassed, DILab-prepared

Procedure:

  • In a reaction vessel suitable for microwave synthesis or conventional heating, combine this compound (1.0 eq), (4-methoxypyridin-2-yl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N2 or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C (or use microwave irradiation at a suitable temperature) for 2-6 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash chromatography or preparative HPLC to obtain the final compound.

Data Summary Table:

StepKey ReagentsSolvent SystemTemp. (°C)Time (h)Typical Yield (%)
Intermediate Synthesis 4-bromo-3,5-dimethyl-1H-pyrazole, Acrylonitrile, t-BuOKAcetonitrile0 to RT12-1875-90
Suzuki Coupling Bromo-pyrazole intermediate, Boronic acid, Pd(PPh3)4, Na2CO3Dioxane/Water90-1002-650-80

Mechanistic Rationale and Structure-Activity Relationship (SAR) Insights

The design of kinase inhibitors is a nuanced interplay of optimizing interactions with various regions of the ATP-binding site.

Kinase_Binding_Mode Hypothetical Kinase Binding Mode cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG_motif DFG Motif (Back Pocket) Pyrazole 3,5-Dimethyl- Pyrazole Core Pyrazole->Gatekeeper van der Waals Propanenitrile Propanenitrile Side Chain Pyrazole->Propanenitrile Hinge_Binder Hinge-Binding Moiety (e.g., Pyridine) Hinge_Binder->Hinge H-Bonds Hinge_Binder->Pyrazole Propanenitrile->DFG_motif Hydrophobic/ Polar Contact

Caption: Key interactions of a pyrazole-based inhibitor.

  • Pyrazole Core: The two nitrogen atoms of the pyrazole are crucial. One often acts as a hydrogen bond acceptor from the backbone NH of a hinge region residue, while the other can be a donor or remain unengaged. The 3,5-dimethyl groups can provide favorable van der Waals interactions and influence the vectoral projection of other substituents.[6]

  • Bromo-Position (C4): This position points towards the solvent-exposed region or a deeper pocket of the active site. Replacing the bromine via cross-coupling allows for the installation of larger, more complex groups that can form additional interactions, significantly enhancing potency and selectivity.

  • Propanenitrile Side Chain (N1): This chain often extends towards the ribose-binding pocket or the "back pocket" near the DFG motif. The nitrile group is a weak hydrogen bond acceptor. Its flexibility allows the inhibitor to adopt an optimal conformation within the binding site.

Conclusion and Future Directions

This compound is a high-potential, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its modular nature, enabled by the reactive bromide and the versatile nitrile group, allows for rapid library synthesis and exploration of structure-activity relationships. The protocols and rationale presented herein provide a solid foundation for researchers to leverage this building block in the development of the next generation of targeted therapeutics. Future work will likely focus on incorporating this intermediate into diverse kinase inhibitor scaffolds targeting novel and validated kinases implicated in a range of human diseases.

References

  • (No author given). (2023, October 3). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. [Link]

  • MSN Laboratories Private Limited, et al. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
  • Herrmann, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • St. Gelais, C., et al. (2024). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.
  • Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.
  • (No author given). (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Justia Patents. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

  • ResearchGate. (2024). (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • Wang, Y., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

  • SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. [Link]

  • Semantic Scholar. (2024). Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. [Link]

  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link]

  • ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Pharmaffiliates. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • Mapana Journal of Sciences. (2024). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

  • PubMed. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Scientific Reports. (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. [Link]

Sources

Application Notes & Protocols: A Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a pharmacophoric anchor in a multitude of therapeutic agents.[1][4] A testament to its significance is the growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), targeting a wide array of diseases.[1][4][5][6] These include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and a significant number of recently approved kinase inhibitors for cancer therapy such as Selpercatinib and Avapritinib.[1][4][7]

The success of these drugs underscores the immense potential of novel pyrazole derivatives.[4][5] This guide provides a comprehensive framework and detailed protocols for the initial biological screening of new pyrazole compounds, focusing on two areas of high therapeutic need: oncology and infectious diseases. Our objective is to equip researchers with the rationale and the practical steps needed to identify promising lead compounds for further development.

The Strategic Funnel: A Tiered Approach to Screening

Drug discovery is a process of systematic attrition. A high-throughput primary screen of a new chemical library should be designed for speed and cost-effectiveness to identify initial "hits." These hits are then subjected to more complex and biologically relevant secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity. This tiered approach ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization Primary High-Throughput Screening (HTS) (e.g., Cell Viability, MIC) DoseResponse Dose-Response & IC50/MIC Determination Primary->DoseResponse 'Hits' Mechanism Mechanism of Action Assays (e.g., Kinase Inhibition, Apoptosis) DoseResponse->Mechanism 'Confirmed Hits' Selectivity Selectivity & Off-Target Profiling Mechanism->Selectivity LeadOp Structure-Activity Relationship (SAR) In Vivo Models Selectivity->LeadOp 'Lead Candidates' Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Pyrazole Inhibitor B ADP + Phosphorylated Substrate A->B Incubate C Add ADP-Glo™ Reagent (Depletes remaining ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Part B: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. [8][9]Pyrazole derivatives have shown promise in this area, making antimicrobial screening a valuable endeavor. [1][10]

Rationale: Pyrazoles as Antimicrobial Agents

The pyrazole scaffold can be functionalized to interact with various bacterial targets. Some derivatives have been found to inhibit essential enzymes or disrupt cell wall synthesis. [10]The initial step in screening for antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8][11][12][13] Objective: To determine the MIC of novel pyrazole compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom microtiter plates.

  • Novel pyrazole compounds dissolved in sterile DMSO.

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells. [14]* Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or McFarland standard tubes.

Step-by-Step Methodology:

  • Prepare Compound Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). [11]

  • Inoculate the Plate:

    • Prepare the bacterial inoculum by suspending colonies from an overnight agar plate in saline to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB so that the final inoculum added to each well is 50 µL, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. [11] * The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours in ambient air. [15]

  • Reading the MIC:

    • Following incubation, examine the plate visually for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [12] Data Analysis and Interpretation: The results are reported as the MIC value in µg/mL. A lower MIC indicates greater potency. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

WellCompound Conc. (µg/mL)Growth (Turbidity)
1128-
264-
332-
416-
58+
64+
72+
81+
90.5+
100.25+
110 (Growth Control)+
120 (Sterility Control)-

Table 2: Example of MIC determination. The MIC for this compound is 16 µg/mL.

References

  • Faisal, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

  • Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. Available at: [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). FDA approved pyrazole containing anti‐inflammatory drugs (I‐V)... Available at: [Link]

  • Singh, D. K., et al. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Sharma, V., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Available at: [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

  • National Institutes of Health. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • MDPI. (2022). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Royal Society of Chemistry. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Examples of FDA‐Approved Drugs. Available at: [Link]

  • National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]

  • National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Organic and Medicinal Chemistry International Journal. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NIH Bookshelf. Available at: [Link]

  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]

  • PubMed. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common route to this compound is the cyanoethylation of 4-bromo-3,5-dimethyl-1H-pyrazole. This reaction, while straightforward in principle, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will address these potential issues and provide practical solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

Question 1: My reaction is very slow or incomplete, what are the possible causes and solutions?

Answer:

An incomplete reaction is a common issue that can significantly lower your yield. Several factors could be at play:

  • Insufficient Catalyst: The cyanoethylation of pyrazoles is a base-catalyzed reaction.[1] If the catalyst concentration is too low, the reaction will proceed slowly.

    • Solution: Increase the amount of base catalyst. Common catalysts for this reaction include sodium hydroxide, potassium hydroxide, or a strong organic base like Triton B. A catalytic amount (5-10 mol%) is typically sufficient.

  • Low Reaction Temperature: Like most chemical reactions, the rate of cyanoethylation is temperature-dependent.

    • Solution: Consider moderately increasing the reaction temperature. A good starting point is 50-60 °C. However, be aware that excessive heat can lead to polymerization of acrylonitrile and other side reactions.

  • Poor Quality of Reagents: The presence of impurities, especially water, in your starting materials or solvent can hinder the reaction.

    • Solution: Ensure that 4-bromo-3,5-dimethyl-1H-pyrazole is pure and dry. Acrylonitrile should be freshly distilled to remove inhibitors and any polymeric material. Use anhydrous solvents.

Question 2: I am observing the formation of multiple byproducts. How can I minimize them?

Answer:

Byproduct formation is a primary cause of low yields and purification headaches. Here are the most likely culprits and how to address them:

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of bases and at elevated temperatures.

    • Solution:

      • Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.

      • Maintain a controlled temperature and avoid localized overheating.

      • Add the acrylonitrile dropwise to the reaction mixture rather than all at once.

  • Formation of Bis-cyanoethylated Byproducts: Although less common with pyrazoles compared to primary amines, it is a possibility.

    • Solution: Use a stoichiometric amount or a slight excess of the pyrazole relative to acrylonitrile. This will favor the mono-alkylation product.

  • Reaction with Solvent: If you are using a protic solvent like an alcohol, it can compete with the pyrazole in the cyanoethylation reaction.[2]

    • Solution: Opt for an aprotic solvent such as acetonitrile, dioxane, or toluene.

Question 3: My final product is difficult to purify. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and polymeric material.

  • Initial Work-up:

    • After the reaction is complete, it is crucial to neutralize the base catalyst. This can be done by washing the organic layer with a dilute acid, such as 1M HCl.

    • A subsequent wash with brine will help to remove any remaining water-soluble impurities.

  • Removal of Polymeric Material:

    • If you observe a significant amount of polymeric sludge, you can attempt to precipitate it by adding a non-polar solvent like hexane and then filtering.

  • Chromatography:

    • Column chromatography on silica gel is often the most effective method for obtaining a highly pure product.[3][4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyanoethylation of 4-bromo-3,5-dimethyl-1H-pyrazole?

A1: The cyanoethylation of pyrazole is a Michael addition reaction. The basic catalyst deprotonates the pyrazole at the N1 position, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. Subsequent protonation yields the desired product.

Q2: Which solvent is best for this reaction?

A2: Aprotic solvents are generally preferred to avoid side reactions. Acetonitrile is a good choice as it is polar enough to dissolve the pyrazole salt and has a relatively high boiling point, allowing for a reasonable reaction temperature. Dioxane and toluene are also suitable alternatives.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q4: What are the safety precautions I should take when working with acrylonitrile?

A4: Acrylonitrile is toxic and flammable. It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Acrylonitrile (1.1 eq), freshly distilled

  • Sodium hydroxide (0.1 eq)

  • Acetonitrile (anhydrous)

  • Hydroquinone (catalytic amount)

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), sodium hydroxide (0.1 eq), a catalytic amount of hydroquinone, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add freshly distilled acrylonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry Pyrazole:Acrylonitrile (1:1.1)A slight excess of acrylonitrile ensures complete consumption of the pyrazole.
Catalyst Sodium hydroxide (5-10 mol%)A common, effective, and inexpensive base catalyst.
Solvent Anhydrous AcetonitrileAprotic solvent that avoids side reactions and has a suitable boiling point.
Temperature 50-60 °CProvides a reasonable reaction rate without promoting excessive polymerization.
Inhibitor Hydroquinone (catalytic)Prevents the polymerization of acrylonitrile.

Reaction Pathway and Potential Side Reactions

reaction_pathway Pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Acrylonitrile Acrylonitrile Product 3-(4-bromo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Polymer Polyacrylonitrile Acrylonitrile->Polymer Base/Heat Solvent_adduct Solvent Adduct (if protic solvent is used) Acrylonitrile->Solvent_adduct + Protic Solvent Base Base (e.g., NaOH) Pyrazolate->Product + Acrylonitrile (Michael Addition) caption Reaction scheme for the cyanoethylation of 4-bromo-3,5-dimethyl-1H-pyrazole.

Caption: Reaction scheme for the cyanoethylation of 4-bromo-3,5-dimethyl-1H-pyrazole.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
  • MDPI.
  • ResearchGate. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • ResearchGate. Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin | Request PDF.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

Sources

Technical Support Center: Purification of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure you achieve the desired purity and yield in your experiments.

Introduction: Understanding the Purification Challenge

The synthesis of this compound, typically via a Michael addition of 4-bromo-3,5-dimethyl-1H-pyrazole to acrylonitrile, can result in a crude product containing a variety of impurities. These can include unreacted starting materials, polymeric byproducts of acrylonitrile, and potential regioisomers, which can be particularly challenging to separate due to their similar physical properties.[1][2] The choice of purification method is therefore critical to obtaining a final product of high purity, suitable for downstream applications in drug discovery and development.

This guide will explore the two most effective purification techniques for this compound: recrystallization and column chromatography. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Common impurities include:

  • Unreacted 4-bromo-3,5-dimethyl-1H-pyrazole: This starting material is a solid and can often be removed by a suitable recrystallization.

  • Polyacrylonitrile: Acrylonitrile can polymerize under basic or thermal conditions. This is typically an insoluble, high molecular weight polymer that can be removed by filtration.

  • Regioisomers: Depending on the reaction conditions, trace amounts of the isomeric product, 3-(4-bromo-3,5-dimethyl-2H-pyrazol-2-yl)propanenitrile, may form. These isomers can have very similar polarities, making separation by chromatography challenging.[1][2]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: How can I quickly assess the purity of my crude product and purified fractions?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[1]

  • Mobile Phase: A good starting point for a TLC mobile phase is a mixture of hexane and ethyl acetate. A 7:3 or 8:2 (hexane:ethyl acetate) ratio is often effective. Adjust the polarity based on the observed separation.[1][3]

  • Visualization:

    • UV Light (254 nm): As a pyrazole derivative, the compound is aromatic and should be visible under short-wave UV light as a dark spot on a fluorescent green background.[4] This is a non-destructive method.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing a wide range of organic compounds. Your product and many impurities will appear as yellow-brown spots on a purple background.

    • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[5][6]

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: An oily product often indicates the presence of impurities that are depressing the melting point.

  • Trituration: Try stirring the oil with a non-polar solvent in which the desired product has low solubility, such as n-hexane or diethyl ether. This can often induce crystallization by washing away more soluble impurities. Keeping it overnight in a freezer can also promote solidification.

  • Re-purification: If trituration fails, the oil should be re-purified by column chromatography to remove the persistent impurities.

Troubleshooting Guide: Purification Workflows

This section provides a structured approach to purifying your crude this compound.

Workflow 1: Purification by Recrystallization

Recrystallization is a cost-effective and scalable purification method for solid compounds.[7] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Diagram: Decision Tree for Recrystallization Solvent Selection

G start Start: Crude Solid Product test_solubility Test Solubility in Various Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes no_dissolve Insoluble in Hot Solvent? dissolves_hot->no_dissolve No good_solvent Good Single Solvent Found dissolves_hot->good_solvent Yes solvent_pair Use a Solvent Pair no_dissolve->solvent_pair Yes try_another Try Another Solvent no_dissolve->try_another No try_another->test_solubility

Caption: Decision-making workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," and considering the polarity of the target molecule, suitable single solvents to screen include isopropanol, ethanol, or ethyl acetate. A solvent pair, such as ethyl acetate/hexane or toluene/hexane, can also be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal formation appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more hot solvent to dissolve the oil, then allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form The solution is not saturated (too much solvent was added), or nucleation is slow.Boil off some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system.[8]
Rapid Crystallization The solution is too concentrated, or cooling is too fast.Reheat the solution and add a small amount of additional solvent. Insulate the flask to ensure slow cooling, as rapid crystallization can trap impurities.[8][9]
Workflow 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] It is particularly useful for removing impurities with polarities similar to the product, such as regioisomers.

Diagram: Column Chromatography Workflow

G start Start: Crude Product tlc Develop TLC to Find Optimal Solvent System (Rf ~0.25-0.35) start->tlc pack Pack Column with Silica Gel in Non-Polar Solvent tlc->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute with Mobile Phase Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Standard workflow for purification by flash column chromatography.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: The preferred method is dry loading.[1] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting Column Chromatography:

Issue Possible Cause Solution
Poor Separation Inappropriate solvent system; column overloading.Optimize the mobile phase using TLC to achieve better separation between spots. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the stationary phase.
Compound Won't Elute The compound is too polar for the current mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane might be necessary.
Cracked Column Bed The silica gel was not packed properly or has run dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.
Streaking on TLC/Column The compound may be too acidic or basic, or it might be interacting too strongly with the silica.Add a small amount (e.g., 0.1-1%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds, add triethylamine.

References

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?[Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]

  • Royal Society of Chemistry. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]

  • Searle Separations Department. (n.d.).
  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Technical Support Center: Bromination of 3,5-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 3,5-dimethylpyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the successful synthesis of 4-bromo-3,5-dimethylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected and primary product of the bromination of 3,5-dimethylpyrazole?

The primary and expected product is 4-bromo-3,5-dimethylpyrazole . The reaction is a highly regioselective electrophilic aromatic substitution (SEAr). The pyrazole ring is an electron-rich aromatic system. The two methyl groups at the C3 and C5 positions are electron-donating, which further activates the ring and directs the incoming electrophile (a bromine species) to the C4 position.[1][2]

Q2: What are the most common brominating agents used for this reaction?

Several reagents can be effectively used. The choice often depends on the desired reaction conditions (e.g., solvent, temperature) and the scale of the synthesis. The most common are:

  • N-Bromosuccinimide (NBS): A mild and highly efficient reagent for the 4-halogenation of pyrazoles.[3] It is often the reagent of choice as it is a solid, easy to handle, and the reaction can be run under neutral conditions, often without a catalyst.[4]

  • Molecular Bromine (Br₂): Elemental bromine is also effective and reacts very rapidly with the activated 3,5-dimethylpyrazole ring system.[2] Due to its corrosive and volatile nature, it requires more careful handling than NBS.

  • Copper(II) Bromide (CuBr₂): This reagent can also serve as a source of bromine for the 4-position bromination of 3,5-dimethylpyrazole.[1]

Q3: What is the fundamental mechanism for the formation of 4-bromo-3,5-dimethylpyrazole?

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[5]

  • Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂) provides an electrophilic bromine species (Br⁺ or a polarized Br-Br bond).

  • Nucleophilic Attack: The electron-rich C4 position of the 3,5-dimethylpyrazole ring attacks the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.[5]

  • Deprotonation: A base (which can be the solvent or the succinimide anion in the case of NBS) removes the proton from the C4 carbon. This step restores the aromaticity of the pyrazole ring, yielding the final 4-bromo-3,5-dimethylpyrazole product.

SEAr_Mechanism Mechanism: Electrophilic Aromatic Substitution on 3,5-Dimethylpyrazole sub 3,5-Dimethylpyrazole intermediate Arenium Ion Intermediate sub->intermediate Nucleophilic Attack br_source Br-Br prod 4-Bromo-3,5-dimethylpyrazole intermediate->prod Deprotonation hbr H-Br

Caption: Electrophilic substitution at the C4 position.

Troubleshooting Guide: Side Reactions & Optimization

Even with a highly selective reaction, experimental conditions can lead to undesired byproducts. This section addresses specific issues you may encounter.

Q4: My analysis shows a significant amount of a di-brominated product. How can I prevent this over-bromination?

Cause: Over-bromination occurs when the desired mono-brominated product reacts further with the brominating agent. This is a common issue in electrophilic substitutions, especially when the initial product is still activated towards further reaction or when excess brominating agent is used. While bromination at C3 or C5 is difficult, it's not impossible under forcing conditions.[3]

Solutions:

  • Control Stoichiometry: The most critical factor is to use a precise stoichiometry. A slight excess of the pyrazole substrate relative to the brominating agent (e.g., 1.05 to 1.0 equivalents) can help consume all the bromine before it can react a second time.

  • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) slowly and portion-wise to the solution of 3,5-dimethylpyrazole. This maintains a low instantaneous concentration of the brominating agent, favoring the faster initial reaction over the slower second bromination.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will decrease the rate of both reactions, but it will have a more pronounced effect on the higher activation energy pathway of the second bromination, thus improving selectivity.

Q5: I'm observing bromination on one of the methyl groups, forming a bromomethyl-pyrazole derivative. Why is this happening and how do I stop it?

Cause: This is a classic indicator that your reaction is proceeding, at least in part, through a free-radical mechanism instead of the desired electrophilic pathway. The methyl groups on the pyrazole ring are analogous to benzylic positions, which are susceptible to radical bromination.[6][7] This side reaction is particularly prevalent when using NBS under specific conditions .

Conditions Favoring Radical Bromination:

  • Non-polar Solvents: Solvents like carbon tetrachloride (CCl₄) or cyclohexane.

  • Radical Initiators: Presence of AIBN (azobisisobutyronitrile), benzoyl peroxide, or exposure to UV light.[6]

  • High Temperatures: Refluxing conditions can promote the homolytic cleavage needed to initiate the radical chain reaction.

Solutions:

  • Switch to a Polar Solvent: Perform the reaction in a polar solvent like acetonitrile, DMF, or even water. Polar solvents favor the ionic electrophilic substitution pathway and suppress the radical mechanism.

  • Eliminate Radical Initiators: Ensure your starting materials and solvent are free from peroxides or other radical initiators. Run the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent photochemical initiation.

  • Use a Different Brominating Agent: If the problem persists with NBS, consider switching to molecular bromine (Br₂) in a polar solvent, which is less prone to initiating radical pathways under these conditions.

Competing_Pathways Competing Bromination Pathways sub 3,5-Dimethylpyrazole path1 Electrophilic Aromatic Substitution (SₑAr) sub->path1  Electrophilic Conditions (NBS or Br₂, Polar Solvent, Dark) path2 Free Radical Substitution sub->path2  Radical Conditions (NBS, Non-polar Solvent, Light/Initiator) prod1 4-Bromo-3,5-dimethylpyrazole (Ring Bromination) path1->prod1 Desired Pathway prod2 3-Methyl-5-(bromomethyl)pyrazole (Side-Chain Bromination) path2->prod2 Side Reaction

Caption: Choice of conditions dictates the reaction pathway.

Q6: My reaction is very slow or stalls before reaching full conversion. What adjustments can I make?

Cause: While 3,5-dimethylpyrazole is highly reactive, certain conditions can slow the reaction.[2] This could be due to low temperature, insufficient activation of the brominating agent, or protonation of the substrate. In acidic media, the pyrazole ring can be protonated to form a pyrazolium cation, which is deactivated towards electrophilic attack.[8]

Solutions:

  • Increase Temperature: Gently warming the reaction mixture can increase the rate. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by TLC or LCMS.

  • Add a Mild Acid Catalyst: For less reactive substrates, a Lewis acid or a protic acid can be used to polarize the brominating agent and increase its electrophilicity.[9] However, for the highly activated 3,5-dimethylpyrazole, this is usually unnecessary and may risk deactivating the substrate via protonation.

  • Consider Solvent Effects: The reaction rate can be solvent-dependent. A more polar solvent might accelerate the desired SEAr pathway.

  • Ensure Neutral pH: If using Br₂ in an aqueous medium, ensure the pH does not become too acidic from the HBr byproduct. Adding a non-nucleophilic base like sodium bicarbonate can neutralize the acid and keep the pyrazole substrate in its more reactive, neutral form.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on Bromination Outcome
ParameterCondition A (Favors Ring Bromination)Condition B (Risks Side-Chain Bromination)Rationale
Brominating Agent N-Bromosuccinimide (NBS) or Br₂N-Bromosuccinimide (NBS)NBS is the key reagent for the Wohl-Ziegler radical reaction.[10][11]
Solvent Acetonitrile, DMF, WaterCarbon Tetrachloride (CCl₄), CyclohexanePolar solvents favor ionic intermediates (SEAr); non-polar solvents favor radical pathways.
Temperature 0 °C to Room TemperatureReflux / High TemperatureHigh temperatures provide the energy for homolytic bond cleavage to initiate radical reactions.
Initiator / Light Reaction run in the darkUV Light or Radical Initiator (e.g., AIBN)Light or chemical initiators are required to start the radical chain reaction.
Expected Product 4-Bromo-3,5-dimethylpyrazoleMixture, including 3-(bromomethyl)-5-methylpyrazoleConditions dictate the reaction mechanism and thus the major product.
Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole using NBS

This protocol is designed to favor the desired electrophilic aromatic substitution pathway and minimize side reactions.

Materials:

  • 3,5-Dimethylpyrazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary to remove bromine traces.

  • Acetonitrile (CH₃CN), anhydrous grade

  • Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet

  • Ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1-0.2 M concentration) and stir until the pyrazole has completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Slowly add N-bromosuccinimide (0.98 eq) portion-wise over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-bromo-3,5-dimethylpyrazole.[12]

Sources

stability issues of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and stability of this compound in solution. While specific stability data for this molecule is not extensively published, this guide is built upon established chemical principles of its core functional groups: a substituted pyrazole ring and a nitrile moiety.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: I am observing a progressive loss of my compound in a protic solvent (e.g., methanol, ethanol, water) over time, even when stored at low temperatures. What could be the cause?

Answer:

The loss of this compound in protic solvents could be attributed to solvolysis, particularly if the solution is not neutral. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by prolonged storage.[1][2]

Potential Degradation Pathway:

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This reaction is often catalyzed by the presence of acidic or basic impurities in the solvent or on the glassware.[1][3]

Troubleshooting Workflow:

Troubleshooting_Compound_Loss start Observation: Compound loss in protic solvent check_pH Check pH of the solution start->check_pH neutral_pH pH is neutral (6-8) check_pH->neutral_pH acidic_basic_pH check_pH->acidic_basic_pH use_aprotic Switch to an aprotic solvent (e.g., DMSO, DMF, Acetonitrile) neutral_pH->use_aprotic If loss persists investigate_hydrolysis Investigate Nitrile Hydrolysis acidic_basic_pH->investigate_hydrolysis buffer_solution Buffer the solution to maintain neutrality investigate_hydrolysis->buffer_solution analyze_degradation Analyze for amide and carboxylic acid degradants using LC-MS investigate_hydrolysis->analyze_degradation confirm_stability Confirm stability in the new solvent system use_aprotic->confirm_stability buffer_solution->confirm_stability

Caption: Troubleshooting workflow for compound loss in protic solvents.

Experimental Protocol: pH Assessment and Solvent Selection

  • pH Measurement: Use a calibrated pH meter or high-quality pH strips to determine the pH of your stock solution.

  • Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Older solvents can absorb atmospheric moisture and CO₂, leading to acidic conditions.

  • Solvent Comparison Study:

    • Prepare fresh, dilute solutions of your compound in both a protic solvent (e.g., methanol) and an aprotic solvent (e.g., anhydrous acetonitrile or DMSO).

    • Analyze the initial concentration (T=0) of each solution using a validated HPLC method.

    • Store the solutions under your typical experimental conditions.

    • Re-analyze the solutions at regular intervals (e.g., 24, 48, 72 hours) and compare the peak area of the parent compound. A significantly faster decline in the protic solvent suggests hydrolysis.

Question 2: My solution of this compound has developed a yellow tint after exposure to light. Is this a cause for concern?

Answer:

Yes, a color change upon exposure to light may indicate photodegradation. Aromatic and heteroaromatic systems, such as the pyrazole ring, can be susceptible to photochemical reactions.[4] The bromine substituent can also be a site for light-induced reactions.

Potential Degradation Pathway:

  • Photochemical Decomposition: UV or even ambient light can provide the energy to initiate reactions, potentially leading to debromination or rearrangement of the pyrazole ring, resulting in colored byproducts.

Troubleshooting and Mitigation:

Experimental Protocol: Photostability Assessment

  • Preparation: Prepare two identical solutions of the compound.

  • Storage:

    • Wrap one vial completely in aluminum foil to protect it from light.

    • Leave the second vial exposed to ambient laboratory light.

  • Analysis: After a set period (e.g., 24 hours), visually inspect both solutions for color change and analyze them by HPLC-UV/Vis. A new peak or a decrease in the parent peak in the light-exposed sample would confirm photosensitivity.

Preventative Measures:

  • Always store stock and working solutions in amber vials or wrap clear vials in aluminum foil.

  • Minimize the exposure of your solutions to direct light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound is expected to be relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture. A desiccator can provide additional protection against humidity.

Q2: What is the best solvent for preparing a stock solution?

A2: Based on general chemical principles, a high-purity, anhydrous aprotic solvent is recommended for long-term storage of stock solutions.

SolventSuitabilityRationale
DMSO Excellent High solvating power for many organic molecules. Aprotic nature minimizes hydrolysis risk.[5]
DMF Good Good solvating power, aprotic. Ensure it is amine-free to avoid basic catalysis.
Acetonitrile Good Aprotic and compatible with many analytical techniques like HPLC.
Methanol/Ethanol Use with Caution Protic nature may lead to hydrolysis over time, especially if not pH-neutral.[1] Best for freshly prepared working solutions.
Aqueous Buffers Use with Caution Sparingly soluble.[5] Stability is highly pH-dependent. If use is necessary, prepare fresh and maintain a neutral pH.

Q3: Could the pyrazole ring itself be a source of instability?

A3: Pyrazole rings are generally stable aromatic heterocycles.[6][7][8] However, extreme pH conditions or the presence of strong oxidizing or reducing agents could potentially compromise the ring's integrity. Under typical experimental conditions for biological assays or organic reactions, the pyrazole core is expected to be robust. Fused pyrazole systems are noted for their enhanced thermochemical stability.[4]

Q4: How can I detect and identify potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective technique.

Experimental Protocol: Degradation Product Analysis

  • Forced Degradation Study: Intentionally stress your compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate degradation products.

  • LC-MS Analysis:

    • Develop an HPLC method that separates the parent compound from any new peaks that appear.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.

    • For suspected hydrolysis, look for masses corresponding to the addition of water (for the amide) and the replacement of the nitrile with a carboxylic acid.

  • Interpretation: The mass shifts will provide strong evidence for the identity of the degradation pathways.

References

  • LookChem. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl) -. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. [Link]

  • PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ChemWhat. 3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile CAS#: 1146629-83-5. [Link]

  • PubChem. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

  • PubChem. 4-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. [Link]

  • Unibest Industrial Co., Ltd. CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Analysis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: An NMR-Centric Approach with Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , a heterocyclic compound with potential applications in medicinal chemistry. Our focus will be a comprehensive Nuclear Magnetic Resonance (NMR) analysis, supplemented by a comparative discussion of other key analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of NMR spectroscopy and data from closely related analogs to present a robust, predictive analysis. This approach not only serves as a detailed characterization guide for this molecule but also as an instructive framework for the analysis of similar substituted pyrazole derivatives.

Synthetic Strategy Overview

The synthesis of this compound would logically proceed in two main steps: the formation of the pyrazole core followed by N-alkylation.

Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole. This precursor is readily synthesized from the reaction of acetylacetone with hydrazine, followed by bromination.

Step 2: N-Alkylation. The resulting pyrazole can then be N-alkylated using 3-bromopropanenitrile in the presence of a suitable base to yield the final product. The regioselectivity of this alkylation is a key consideration, and modern synthetic methods can provide excellent control.[1]

cluster_0 Synthesis Pathway Acetylacetone Acetylacetone 3,5-dimethylpyrazole 3,5-dimethylpyrazole Acetylacetone->3,5-dimethylpyrazole + Hydrazine Hydrazine Hydrazine 4-bromo-3,5-dimethyl-1H-pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole 3,5-dimethylpyrazole->4-bromo-3,5-dimethyl-1H-pyrazole + Bromine Bromine Bromine Target_Molecule This compound 4-bromo-3,5-dimethyl-1H-pyrazole->Target_Molecule + 3-bromopropanenitrile + Base 3-bromopropanenitrile 3-bromopropanenitrile Base Base

Caption: Plausible synthetic route to the target molecule.

In-Depth NMR Analysis (Predicted)

Due to the absence of published experimental data for the title compound, the following NMR analysis is a prediction based on established substituent effects on the pyrazole ring and data from analogous compounds. This predictive approach is a valuable tool in modern chemical research, often used to anticipate spectral features and aid in the interpretation of experimental data once obtained.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing signals for the two methyl groups on the pyrazole ring and the two methylene groups of the propanenitrile substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.25t, J ≈ 7.0 Hz2HH-α (CH₂ adjacent to pyrazole)The nitrogen of the pyrazole ring is electron-withdrawing, shifting these protons downfield. They will be split into a triplet by the adjacent CH₂ group.
~ 2.95t, J ≈ 7.0 Hz2HH-β (CH₂ adjacent to CN)The electron-withdrawing cyano group also deshields these protons, but to a lesser extent than the pyrazole ring. They will be split into a triplet by the adjacent CH₂ group.
~ 2.30s3HC3-CH₃Methyl groups on a pyrazole ring typically appear in this region.
~ 2.25s3HC5-CH₃This methyl group is expected to be in a very similar electronic environment to the C3-methyl, hence a similar chemical shift.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 148.5C5The carbon atom adjacent to two nitrogen atoms is expected to be significantly downfield.
~ 140.0C3Similar to C5, this carbon is deshielded by the adjacent nitrogen atoms.
~ 117.0CNThe carbon of the nitrile group typically appears in this region.
~ 95.0C4The C-Br bond will cause a significant upfield shift for this carbon compared to an unsubstituted pyrazole.
~ 45.0C-α (CH₂ adjacent to pyrazole)This carbon is directly attached to the electron-withdrawing pyrazole ring.
~ 18.0C-β (CH₂ adjacent to CN)Less deshielded than C-α.
~ 13.0C3-CH₃Typical chemical shift for a methyl group on a pyrazole ring.
~ 11.0C5-CH₃Similar to the C3-methyl group.
2D NMR Spectroscopy: Confirming the Structure

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the protons on C-α and C-β of the propanenitrile chain, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would link each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the CH₂ and CH₃ groups in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range connectivity. Key expected correlations would include:

    • The protons of the C3-CH₃ group to C3 and C4 of the pyrazole ring.

    • The protons of the C5-CH₃ group to C5 and C4 of the pyrazole ring.

    • The protons of the C-α methylene group to C5 of the pyrazole ring and C-β of the propanenitrile chain.

cluster_1 2D NMR Correlation Workflow 1H_NMR ¹H NMR Spectrum COSY COSY Spectrum 1H_NMR->COSY H-H Correlations HSQC HSQC Spectrum 1H_NMR->HSQC ¹J(C-H) Correlations HMBC HMBC Spectrum 1H_NMR->HMBC ⁿJ(C-H) Correlations (n=2,3) 13C_NMR ¹³C NMR Spectrum 13C_NMR->HSQC 13C_NMR->HMBC Structure_Confirmation Unambiguous Structure Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Caption: Workflow for structural elucidation using 2D NMR.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization relies on a combination of analytical techniques.

Analytical TechniqueInformation Provided for this compoundAdvantagesLimitations
NMR Spectroscopy - Detailed carbon-hydrogen framework.- Connectivity of atoms through scalar couplings.- Regiochemistry of substitution.Provides the most complete structural information.Relatively low sensitivity compared to MS; requires soluble samples.
Infrared (IR) Spectroscopy - Presence of key functional groups: C≡N stretch (~2250 cm⁻¹), C=N and C=C stretches of the pyrazole ring (~1500-1600 cm⁻¹), C-H stretches.Fast, inexpensive, and provides a good "fingerprint" of the molecule.Does not provide detailed connectivity information.
Mass Spectrometry (MS) - Molecular weight of the compound.- Elemental composition (with high-resolution MS).- Characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).- Fragmentation patterns can give clues about the structure.Extremely high sensitivity; provides definitive molecular formula.Does not provide information on the connectivity of atoms.

In practice, these techniques are used in a complementary fashion. IR spectroscopy would quickly confirm the successful incorporation of the nitrile group. High-resolution mass spectrometry would provide the exact molecular formula, confirming the presence of one bromine atom. Finally, NMR spectroscopy would provide the definitive proof of structure, showing how all the atoms are connected.

Detailed Experimental Protocols

Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

This protocol is adapted from standard literature procedures.

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum to establish H-H correlations.

    • Acquire a 2D HSQC spectrum to determine one-bond C-H correlations.

    • Acquire a 2D HMBC spectrum, optimized for long-range couplings (e.g., 8 Hz), to establish the connectivity of the molecular skeleton.

  • Data Processing and Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum.

    • Use the 2D spectra to build up the molecular structure piece by piece, starting with the correlations observed in the COSY spectrum and then using the HSQC and HMBC spectra to connect the fragments.

Conclusion

The comprehensive analysis of novel compounds like this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While IR and MS provide rapid and valuable information regarding functional groups and molecular formula, NMR spectroscopy remains the cornerstone for unambiguous structural determination. Through a combination of 1D and 2D NMR experiments, the precise connectivity and substitution pattern of the molecule can be elucidated with a high degree of confidence. The predictive NMR analysis presented in this guide, based on sound chemical principles and data from analogous structures, provides a robust framework for the characterization of this and other related pyrazole derivatives, underscoring the predictive power of NMR in modern chemical research.

References

Sources

A Comparative Guide to Analytical Techniques for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents, including anti-inflammatory, antimicrobial, and anti-cancer drugs.[1][2] The efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, purity, and solid-state form. Consequently, rigorous and comprehensive analytical characterization is not merely a procedural step but a fundamental requirement for meaningful drug development and scientific advancement.

This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of pyrazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detailing not just how to perform the analysis but why a specific technique is chosen and how the data from multiple techniques are synthesized to build a complete, validated molecular picture. This resource is designed for researchers, scientists, and drug development professionals who require a robust, field-proven approach to analytical chemistry.

Section 1: The Foundational Trio for Structural Elucidation

The initial characterization of a newly synthesized pyrazole derivative invariably begins with a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Together, they provide a foundational understanding of the molecular structure, confirming the covalent framework, molecular weight, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them.

Causality of Choice : For pyrazole derivatives, NMR is indispensable for confirming the substitution pattern on the heterocyclic ring and any appended functional groups. It is the primary tool for distinguishing between isomers, a common challenge in heterocyclic synthesis. The structures of newly synthesized pyrazoles are routinely confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[3][4]

The Tautomerism Challenge : A critical consideration in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism. The rapid exchange of the N-H proton between the N1 and N2 positions can lead to time-averaged signals, complicating spectral interpretation.[5] For instance, the signals for the C3 and C5 carbons may appear as a single averaged peak.[5]

  • Expert Insight : To resolve this, low-temperature NMR experiments can be performed to slow the rate of proton exchange, allowing for the resolution of distinct signals for each tautomer. The choice of solvent is also critical; aprotic, non-polar solvents may slow the exchange, whereas protic solvents can accelerate it.[5]

  • Sample Preparation : Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[6]

  • Instrument Setup : Place the sample in the NMR spectrometer. Standard instruments operate at frequencies of 400 MHz or higher for protons.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-90° pulse angle and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended) : For complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively establish connectivity.[7]

  • ¹H NMR : Look for characteristic signals. The pyrazole ring protons typically appear in the aromatic region (δ 6.0-8.5 ppm). The N-H proton, if present, often appears as a broad singlet at a downfield chemical shift (e.g., δ 10-13 ppm) and its signal may broaden or disappear upon D₂O exchange.[8]

  • ¹³C NMR : Pyrazole ring carbons resonate in the δ 100-160 ppm range. Carbonyl carbons (C=O) in pyrazolone derivatives will appear significantly downfield (δ > 160 ppm).[1]

  • Cross-Validation : The information must be internally consistent. The number of signals in both ¹H and ¹³C spectra should correspond to the expected number of unique protons and carbons in the proposed structure. 2D NMR data must confirm the connectivities inferred from 1D spectra.

Mass Spectrometry (MS): The Molecular Scale

MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Causality of Choice : MS is the gold standard for confirming the molecular formula of a target compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little ambiguity.[9] It is a destructive technique but requires only a minuscule amount of sample.[10]

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC) : Inject the sample into an HPLC system, typically with a C18 column, to separate the analyte from any impurities before it enters the mass spectrometer. This step ensures that the measured mass corresponds to the compound of interest.[11]

  • Ionization : The sample is ionized as it elutes from the LC column. Electrospray Ionization (ESI) is a common "soft" ionization technique that keeps the molecule intact, primarily showing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

  • Molecular Ion Peak : The primary signal to identify is the molecular ion peak. Its m/z value should correspond to the calculated molecular weight of the pyrazole derivative. For compounds containing bromine or chlorine, look for the characteristic isotopic pattern.

  • Fragmentation Pattern : While soft ionization minimizes fragmentation, some characteristic losses can be observed, which can help confirm the structure. The fragmentation of the pyrazole ring itself can provide structural clues.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Causality of Choice : This technique is fast, non-destructive, and provides a quick check for the successful incorporation of, or changes to, functional groups during a chemical reaction. For pyrazole derivatives, it's used to confirm the presence of key groups like N-H, C=O (in pyrazolones), C=N, and aromatic C-H bonds.[6][13]

  • Sample Preparation : Mix ~1 mg of the finely ground pyrazole derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding : Thoroughly grind the mixture in an agate mortar until it becomes a fine, homogeneous powder.

  • Pellet Formation : Place the powder in a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Characteristic Peaks : Compare the observed absorption bands with known frequencies for pyrazole derivatives.[8]

    • N-H Stretch : A broad band around 3100-3500 cm⁻¹.

    • Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.

    • C=O Stretch (in pyrazolones) : A strong, sharp peak around 1640-1700 cm⁻¹.[6]

    • C=N and C=C Stretch : Medium to strong bands in the 1500-1620 cm⁻¹ region.[6]

    • C-N Stretch : Found in the 1075-1170 cm⁻¹ region.[6]

Section 2: Definitive Structure and Purity Assessment

While the foundational trio confirms the basic structure, drug development demands unambiguous proof of the three-dimensional arrangement and an accurate assessment of purity.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

This technique provides the absolute, three-dimensional structure of a molecule as it exists in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.

Causality of Choice : For establishing structure-activity relationships (SAR), understanding intermolecular interactions (like hydrogen bonding), and confirming stereochemistry, X-ray crystallography is the definitive method.[14] It provides precise bond lengths, bond angles, and conformational details that cannot be obtained by spectroscopic methods alone.[15][16]

  • Crystal Growth : This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent mixture, and crystals are grown slowly through techniques like slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on the goniometer of a diffractometer.[17]

  • Data Collection : The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.[17]

  • Structure Solution and Refinement : The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates.[16]

The output is a 3D model of the molecule showing the precise position of each atom. This allows for the unambiguous determination of the molecular structure and analysis of crystal packing and intermolecular forces, which are crucial for understanding the physical properties of the solid drug substance.[14]

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture.

Causality of Choice : In drug development, purity is paramount. HPLC is the workhorse method for determining the purity of active pharmaceutical ingredients (APIs) and for quantifying them in formulations. The development and validation of a robust HPLC method are regulatory requirements.[18][19] For chiral pyrazole derivatives, specialized chiral HPLC methods are essential for separating enantiomers.[20][21]

  • Column and Mobile Phase Selection : The most common mode for pyrazole derivatives is reverse-phase HPLC, typically using a C18 column.[11] The mobile phase usually consists of a mixture of water (often with an additive like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[11][22]

  • Method Optimization :

    • Isocratic vs. Gradient Elution : Start with an isocratic elution (constant mobile phase composition). If separation is poor, develop a gradient method where the organic solvent percentage is increased over time.

    • Flow Rate and Temperature : Optimize the flow rate (e.g., 1.0 mL/min) and column temperature to improve peak shape and resolution.

    • Detector Wavelength : Use a UV-Vis detector set to the λ_max of the pyrazole derivative to achieve maximum sensitivity.

  • Method Validation : The optimized method must be validated according to ICH guidelines to ensure its suitability.[23][24] Validation parameters include:

    • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity : Demonstrating a proportional response to the concentration of the analyte over a defined range.

    • Accuracy & Precision : Ensuring the closeness of results to the true value and the reproducibility of the results, respectively.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration that can be reliably detected and quantified.

A chromatogram plots the detector response versus time. A pure compound should ideally show a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 3: A Comparative Analysis

The choice of analytical technique is driven by the specific question being asked. No single technique provides all the necessary information. The table below summarizes and compares the key attributes of each method in the context of pyrazole derivative characterization.

Technique Information Provided Sample State Sample Amount Destructive? Key Advantage Key Limitation
¹H & ¹³C NMR C-H framework, connectivity, chemical environment, isomerismSolution5-10 mgNoUnparalleled detail on covalent structure in solutionRelatively low sensitivity; can be complex to interpret (e.g., tautomerism)[5][10]
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragmentsSolution/Solid< 1 µgYesHigh sensitivity, confirms molecular formulaProvides little information on connectivity or stereochemistry
FT-IR Spectroscopy Presence of functional groupsSolid/Liquid~1 mgNoFast, simple, good for reaction monitoringProvides limited information on the overall molecular skeleton[10]
X-ray Crystallography Absolute 3D structure, stereochemistry, intermolecular interactionsSolid (Single Crystal)Single CrystalNoUnambiguous and definitive structural determination[14]Crystal growth can be a significant bottleneck; structure is in solid-state only
HPLC Purity, quantity, separation of mixtures/isomersSolution~1 µgNo (analytical)High precision and accuracy for quantification; essential for purity assessmentRequires method development and validation; provides no structural information
Elemental Analysis Percentage of C, H, NSolid1-2 mgYesConfirms elemental composition and empirical formulaDoes not distinguish between isomers; requires high purity sample

Section 4: Integrated Analytical Workflow

The characterization of a novel pyrazole derivative is a holistic process where techniques are used in a logical, complementary sequence.

Workflow for Characterizing a Novel Pyrazole Derivative

The following diagram illustrates a typical workflow, emphasizing the self-validating nature of a multi-technique approach.

G cluster_0 Initial Synthesis & Purification cluster_1 Foundational Structural Confirmation cluster_2 Definitive Analysis & Quality Control Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Purity HPLC Purity (>95%?) NMR->Purity MS->Purity FTIR->Purity Purity->Purification No Elemental Elemental Analysis (±0.4%?) Purity->Elemental Yes Elemental->Purification No Xray X-ray Crystallography (If crystal & needed) Elemental->Xray Yes Final Fully Characterized Compound Elemental->Final Xray->Final

Caption: Integrated workflow for the synthesis and characterization of a pyrazole derivative.

Decision Logic for Technique Selection

The choice of follow-up techniques often depends on the initial results and the overall goal of the research.

G Start Research Question q1 Confirming successful synthesis? Start->q1 q2 Determining absolute structure or stereochemistry? Start->q2 q3 Assessing purity for biological testing? Start->q3 ans1 Use Foundational Trio: NMR, MS, FT-IR q1->ans1 ans2 Pursue Single-Crystal X-ray Crystallography q2->ans2 ans3 Develop & Validate an HPLC Method q3->ans3 q4 Is the compound chiral? ans4 Develop Chiral HPLC Method q4->ans4 Yes ans3->q4

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The characterization of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR, MS, and FT-IR provide the foundational structural data, methods like X-ray crystallography offer definitive 3D structural proof, and HPLC ensures the purity required for further applications. A successful characterization strategy is not a rigid checklist but an integrated workflow where each step validates the others, building a comprehensive and trustworthy data package. For professionals in drug development, mastering this integrated approach is essential for navigating the path from synthesis to application with scientific integrity and confidence.

References

  • MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Epileptic Agents. Available from: [Link]

  • JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • ResearchGate. (2015, January 3). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • ijcpa.in. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]

  • U.S. FDA. (2000, August). Guidance for Industry: Analytical Procedures and Methods Validation: Chemistry, Manufacturing and Controls Documentation. Available from: [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available from: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Available from: [Link]

  • National Institutes of Health (NIH). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Available from: [Link]

  • ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl 3. Available from: [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • MDPI. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available from: [Link]

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Available from: [Link]

  • National Institutes of Health (NIH). Current status of pyrazole and its biological activities. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • Simpliance. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Oxford Academic. Comparison of European and American Techniques for the Analysis of Volatile Organic Compounds in Environmental Matrices. Available from: [Link]

  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]

  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole. Available from: [Link]

  • ResearchGate. Analytical method validation: A brief review. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available from: [Link]

Sources

FT-IR spectrum of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FT-IR Spectrum of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Introduction: The Role of FT-IR Spectroscopy in Structural Elucidation

In the realm of chemical research and drug development, the precise characterization of novel molecular entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, an FT-IR spectrum provides a unique molecular fingerprint. This guide offers a detailed analysis of the , a substituted pyrazole derivative, through a comparative approach with structurally related compounds. This methodology not only facilitates the assignment of key spectral features but also deepens the understanding of how different structural motifs contribute to the overall spectrum.

Structural Analysis of this compound

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The key structural features are:

  • A Substituted Pyrazole Ring: This five-membered heterocyclic aromatic ring contains two adjacent nitrogen atoms. The ring itself will exhibit characteristic stretching (C=N, C-N) and bending vibrations.

  • Methyl Groups (-CH₃): Two methyl groups are attached to the pyrazole ring, which will show characteristic C-H stretching and bending modes.

  • A Propanenitrile Moiety (-CH₂CH₂C≡N): This alkyl chain attached to one of the pyrazole nitrogens terminates in a nitrile group. We expect to see vibrations from the methylene (-CH₂) groups and the distinct carbon-nitrogen triple bond (C≡N).

  • A Bromo Substituent (-Br): A bromine atom is attached to the pyrazole ring, and its carbon-bromine bond (C-Br) will have a characteristic stretching vibration in the far-infrared region.

Predicted FT-IR Absorption Bands for the Target Molecule

Based on established correlation tables, we can predict the expected regions for the key vibrational modes of our target molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-H (Methyl & Methylene)Stretching2950 - 2850Medium to Strong
Nitrile (C≡N)Stretching2260 - 2220Medium, Sharp
Pyrazole Ring C=NStretching~1590Medium
Pyrazole Ring C=CStretching~1515Medium
Methyl C-HBending1450 & 1375Medium
Methylene C-HBending~1465Medium
Pyrazole Ring C-NStretching1130 - 1140Medium
C-BrStretching690 - 515Strong

Comparative Spectral Analysis

To substantiate our peak assignments, we will compare the expected spectrum of this compound with the known spectra of simpler, structurally related molecules: 3,5-dimethylpyrazole and propanenitrile.

The Pyrazole Core: Insights from 3,5-Dimethylpyrazole

The FT-IR spectrum of 3,5-dimethylpyrazole provides a baseline for the vibrations of the substituted pyrazole ring. Key absorptions for pyrazole derivatives include C=N stretching, which is often observed around 1589 cm⁻¹[1], and C-H stretching from the methyl groups in the 2950-2850 cm⁻¹ range[2]. The spectrum of 3,5-dimethylpyrazole would be dominated by these features, along with various ring vibrations and C-H bending modes in the fingerprint region.

The Propanenitrile Sidechain: Insights from Propanenitrile

The spectrum of propanenitrile is characterized by a sharp, intense absorption for the C≡N stretch, typically found between 2260-2220 cm⁻¹ for saturated nitriles[2][3]. This peak is highly diagnostic due to its unique position and intensity. Additionally, the C-H stretching of the ethyl group will appear in the 2950-2850 cm⁻¹ region.

The Bromo Substituent: The C-Br Stretch

The carbon-bromine bond (C-Br) gives rise to a strong absorption in the lower frequency "fingerprint" region of the spectrum. The C-Br stretching vibration is typically found in the range of 690-515 cm⁻¹[4][5]. This peak's exact position can be influenced by the overall structure of the molecule.

Synthesizing the Spectrum: this compound

By combining the features of our comparative molecules, we can build a comprehensive picture of the expected FT-IR spectrum for our target compound.

  • C-H Stretching Region (3000-2800 cm⁻¹): This region will show multiple peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups and the two methylene groups of the propanenitrile chain.

  • Nitrile Region (~2240 cm⁻¹): A sharp and distinct peak is expected here, characteristic of the C≡N triple bond stretch. Its presence is a strong indicator of the nitrile functional group[3].

  • Double Bond Region (1600-1500 cm⁻¹): Peaks corresponding to the C=N and C=C stretching vibrations of the pyrazole ring are expected in this region[1][6].

  • Fingerprint Region (<1500 cm⁻¹): This complex region will contain a multitude of peaks, including:

    • C-H bending vibrations from the methyl and methylene groups.

    • C-N stretching vibrations from the pyrazole ring.

    • The strong C-Br stretching vibration, expected between 690-515 cm⁻¹[5][7].

Comparative Table of Key Vibrational Frequencies
Vibrational Mode3,5-Dimethylpyrazole (cm⁻¹)Propanenitrile (cm⁻¹)Predicted this compound (cm⁻¹)
Alkyl C-H Stretch2950 - 28502950 - 28502950 - 2850
C≡N StretchN/A2260 - 22202260 - 2220
C=N Stretch~1590N/A~1590
C-Br StretchN/AN/A690 - 515

Experimental Protocol: Acquiring an FT-IR Spectrum via the KBr Pellet Method

The following is a generalized procedure for preparing a solid sample for FT-IR analysis.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the crystalline this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer the ground mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of analyzing the FT-IR spectrum of the target compound.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_reporting Final Report Sample Target Compound Grinding Grinding & Mixing Sample->Grinding KBr KBr Matrix KBr->Grinding Pressing Pellet Pressing Grinding->Pressing FTIR FT-IR Spectrometer Pressing->FTIR Background Background Scan FTIR->Background SampleScan Sample Scan FTIR->SampleScan RawSpectrum Raw Spectrum SampleScan->RawSpectrum ProcessedSpectrum Processed Spectrum RawSpectrum->ProcessedSpectrum PeakAssignment Peak Assignment ProcessedSpectrum->PeakAssignment Comparison Comparative Analysis PeakAssignment->Comparison Report Structural Confirmation Comparison->Report

Caption: Workflow for FT-IR spectral analysis.

Conclusion

The is a composite of the vibrational modes of its constituent parts: the dimethyl-substituted pyrazole ring, the propanenitrile side chain, and the bromo substituent. Through a comparative analysis with simpler molecules, we can confidently assign the key absorption bands. The presence of a sharp peak around 2240 cm⁻¹ is highly indicative of the nitrile group, while absorptions in the 1600-1500 cm⁻¹ range confirm the pyrazole ring structure. Finally, a strong band in the low-frequency region (690-515 cm⁻¹) would confirm the presence of the C-Br bond. This systematic approach underscores the power of FT-IR spectroscopy as a tool for structural verification in chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile - NIST WebBook. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • MDPI. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Pyrazole Structures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazoles and the Illuminating Power of X-ray Crystallography

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by the nature and position of their substituents, is intrinsically linked to their pharmacological efficacy and selectivity.[3] Single-crystal X-ray crystallography stands as the definitive technique for elucidating these intricate molecular architectures, providing invaluable insights into structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.[1][2]

This guide, curated from the perspective of a seasoned application scientist, offers a comprehensive comparison of the X-ray crystallography of substituted pyrazole structures. We will delve into the nuances of experimental design, from the art of crystal growth to the rigors of data analysis, and explore how subtle changes in molecular structure can profoundly influence crystallographic outcomes. By understanding the interplay between chemical functionality and crystal packing, researchers can navigate the challenges of pyrazole crystallography and unlock the full potential of this powerful analytical technique.

The Crystallographer's Workflow: A Step-by-Step Protocol with Expert Insights

The journey from a synthesized pyrazole derivative to a refined crystal structure is a multi-step process that demands both technical precision and a deep understanding of the underlying chemical principles. Here, we outline a generalized yet detailed workflow, highlighting critical considerations for substituted pyrazoles.

Part 1: The Art of Crystal Growth – Cultivating Diffraction-Quality Specimens

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging and empirical step in the entire process. For substituted pyrazoles, the choice of crystallization method and solvent system is paramount and is heavily influenced by the physicochemical properties of the substituents.

Common Crystallization Techniques for Pyrazole Derivatives:

  • Slow Evaporation: This is the most straightforward method and often a good starting point.[4]

    • Protocol:

      • Dissolve the pyrazole derivative in a suitable solvent or solvent mixture in which it is moderately soluble. The concentration should be near saturation at room temperature.

      • Use a clean, small vessel such as a vial or an NMR tube.

      • Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

      • Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

    • Expert Insight: The rate of evaporation is critical. Too rapid evaporation will likely lead to the formation of polycrystalline powder or an amorphous solid. To slow down the process, reduce the number or size of the perforations in the covering or place the vessel in a cooler environment.[5] For volatile solvents like dichloromethane or acetone, which can be effective for some pyrazoles, slowing the evaporation rate is especially crucial to obtain high-quality crystals.[6]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material and offers excellent control over the crystallization process.[5][7]

    • Protocol:

      • Dissolve the pyrazole derivative in a small amount of a "good" solvent in which it is highly soluble.

      • Place this solution as a "hanging drop" on a siliconized glass slide or as a "sitting drop" on a pedestal within a sealed chamber.[7]

      • The chamber reservoir contains a larger volume of a "bad" or "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent.

      • Over time, the vapor of the more volatile anti-solvent diffuses into the drop, gradually reducing the solubility of the pyrazole derivative and inducing crystallization.

    • Expert Insight: The choice of solvent/anti-solvent pair is crucial. Common pairs for pyrazole derivatives include dichloromethane/diethyl ether, acetonitrile/pentane, and ethanol/hexane.[5] The relative vapor pressures of the two solvents will dictate the rate of diffusion and, consequently, the rate of crystal growth.

  • Sublimation: For thermally stable and relatively volatile pyrazole derivatives, sublimation can yield exceptionally high-quality crystals free from solvent inclusions.[8]

    • Protocol:

      • Place the solid pyrazole derivative in a sublimation apparatus.

      • Heat the sample under a vacuum.

      • The compound will sublime and then deposit as crystals on a cold surface, such as a cold finger.

    • Expert Insight: This method was successfully used to obtain crystals of 4-iodo-1H-pyrazole.[8] It is particularly advantageous as it avoids potential complications arising from solvent interactions in the crystal lattice.

Troubleshooting Common Crystallization Challenges with Pyrazoles:

Problem Potential Cause(s) Recommended Solution(s)
Formation of Oil or Amorphous Precipitate The compound is too soluble in the chosen solvent; cooling is too rapid.Try a different solvent or solvent mixture; slow down the cooling or evaporation rate; use the vapor diffusion method to achieve a more gradual change in solubility.[9]
Formation of Polycrystalline Powder or Needles Nucleation is too rapid.Decrease the concentration of the solution; reduce the rate of solvent evaporation or diffusion; try a different crystallization technique (e.g., layering).[5]
No Crystals Form The solution is not supersaturated; the compound is too soluble.Slowly evaporate some of the solvent to increase the concentration; add an anti-solvent dropwise; try a different solvent system.[9]
Disordered Crystal Structure Intrinsic molecular disorder (e.g., tautomerism); solvent molecules incorporated into the lattice in a disordered manner.Attempt crystallization at a lower temperature; try different solvents or co-crystallizing agents to promote a more ordered packing arrangement. For example, the crystal structure of 4-iodo-1H-pyrazole initially showed disorder, which was resolved by solving the structure in a lower symmetry space group.[8]
Part 2: From Crystal to Data – The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo-Kα or Cu-Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers with software like APEX3 can automatically determine the optimal data collection strategy.[8]

  • Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and determine the unit cell parameters and space group.

Part 3: Unveiling the Structure – Data Analysis and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Data Analysis and Refinement Workflow:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often employing software like SHELXT.[8]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods, typically with software such as SHELXL.[8] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and software tools like PLATON to check for symmetry and other structural features.[8]

Comparative Analysis of Substituted Pyrazole Crystal Structures

The substituents on the pyrazole ring exert a profound influence on the resulting crystal structure by modulating intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions, in turn, dictate the crystal packing and overall supramolecular architecture.

The Impact of Halogen Substitution on Crystal Packing

A systematic study of 4-halogenated-1H-pyrazoles (F, Cl, Br, I) reveals a fascinating interplay between substituent size, electronegativity, and the resulting hydrogen-bonding motifs.[8]

Compound Crystal System Space Group Hydrogen Bonding Motif Key Intermolecular Interactions
4-Fluoro-1H-pyrazole MonoclinicP2₁/cCatemeric ChainN-H···N, C-H···F
4-Chloro-1H-pyrazole OrthorhombicPnmaTrimericN-H···N, C-H···Cl
4-Bromo-1H-pyrazole OrthorhombicPnmaTrimericN-H···N, C-H···Br
4-Iodo-1H-pyrazole OrthorhombicCmmeCatemeric ChainN-H···N, C-H···I, I···I

Key Observations and Insights:

  • Isostructurality: 4-Chloro- and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonded motifs. In contrast, the fluoro and iodo analogs form catemeric chains but are not isostructural.[8]

  • Hydrogen Bond Distances: Counterintuitively, the N(H)···N hydrogen bond distances do not show a clear correlation with the electronegativity of the halogen substituent.[8]

  • Supramolecular Synthons: The ability of pyrazoles to act as both hydrogen bond donors and acceptors allows for the formation of various supramolecular synthons, including dimers, trimers, tetramers, and catemers.[8][10] The prevalence of a particular synthon is influenced by the steric and electronic properties of the substituents.[5]

Bioactive Pyrazole Derivatives: Linking Structure to Function

The crystallographic analysis of bioactive pyrazole derivatives provides critical insights into their mechanism of action and facilitates the design of more potent and selective drugs.

Case Study: Pyrazole-based Cannabinoid Receptor Antagonists

Structure-activity relationship studies on a series of pyrazole-based cannabinoid receptor 1 (CB1) antagonists revealed that specific structural features are essential for high-affinity binding.[3] X-ray crystallography of these compounds would reveal the precise conformations and intermolecular interactions that govern their binding to the receptor. Key structural requirements for potent antagonistic activity include:

  • A para-substituted phenyl ring at the 5-position.[3]

  • A carboxamido group at the 3-position.[3]

  • A 2,4-dichlorophenyl substituent at the 1-position.[3]

The most potent compound in this series, with a p-iodophenyl group at the 5-position, highlights the importance of specific halogen substitutions in modulating biological activity.[3]

Visualizing the Crystallographic Workflow and Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the experimental workflow and the influence of substituents on pyrazole crystal packing.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Substituted Pyrazole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization screening Solvent Screening crystallization->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallography of substituted pyrazoles.

substituent_effects substituents Substituents (e.g., Halogens, Phenyl, etc.) properties Molecular Properties (Size, Polarity, H-bonding capacity) substituents->properties interactions Intermolecular Interactions (H-bonding, π-π stacking, Halogen bonding) properties->interactions packing Crystal Packing & Supramolecular Assembly interactions->packing crystal_props Crystallographic Properties (Symmetry, Density, Stability) packing->crystal_props

Caption: The influence of substituents on the crystal structure of pyrazole derivatives.

Conclusion: From Molecular Blueprint to Therapeutic Innovation

The X-ray crystallography of substituted pyrazoles is a powerful yet nuanced field that provides the atomic-level blueprint for understanding and manipulating the properties of these vital pharmaceutical building blocks. As we have seen, the journey from a synthesized compound to a refined crystal structure is a meticulous process, with each step offering opportunities for optimization and insight. The nature of the substituents on the pyrazole ring is a critical determinant of the resulting crystal packing and supramolecular architecture, which in turn influences the compound's physical properties and biological activity.

By mastering the art of crystallization, embracing a systematic approach to data collection and analysis, and leveraging the growing body of crystallographic data, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics. This guide serves as a foundational resource for navigating the challenges and unlocking the immense potential of X-ray crystallography in the exciting and impactful field of drug discovery.

References

  • Patents, G. (n.d.). Method for purifying pyrazoles.
  • BenchChem. (2025).
  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mezei, G., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
  • Thao, S. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ.
  • Ermer, O. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids1. Journal of the American Chemical Society, 118(49), 12379-12388.
  • Bala, I., & Singh, N. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 28(15), 5809.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 336(1-2), 65-72.
  • Loll, P. J., & Lattman, E. E. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1348, 3–13.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Khan, S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor diffusion crystallization techniques. a Hanging drop and b.... Retrieved from [Link]

  • AIP Publishing. (2024). Supramolecular synthons, tectons, and crystal structures of noncovalent organic frameworks. Chemical Physics Reviews.
  • University of Florida. (2015). How To Grow Crystals. The Center for Xray Crystallography.
  • Altum Technologies. (2023).
  • McCabe, J. F., & Probert, M. R. (2021). Assessment of Computational Tools for Predicting Supramolecular Synthons. Crystals, 11(5), 517.
  • Das, S., et al. (2022). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Magnetochemistry, 8(11), 143.
  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • CCDC. (2018). How to: Access Structures. YouTube.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776.
  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • CCDC. (n.d.). Chemical structure searching. Access Structures.
  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. International Journal of Advanced Research in Medical and Pharmaceutical Sciences.
  • Tu, W., et al. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. As a Senior Application Scientist, my objective is to offer not just a set of rules, but a framework of understanding, ensuring that these procedures are recognized as a self-validating system for laboratory safety. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar chemical entities with confidence and care.

Hazard Identification and Risk Assessment: A Proactive Stance

  • Brominated Pyrazole Core: The core structure, 4-bromo-3,5-dimethyl-1H-pyrazole, is classified with specific GHS Hazard Statements. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Nitrile Group (-CN): Organic nitriles are a class of compounds that require careful handling due to their potential toxicity. Some can be metabolized to release cyanide, though the risk varies greatly depending on the molecule's structure and stability.

  • Halogenated Organics: Brominated compounds can be persistent and may have long-term health effects. Their toxicological properties are often not fully investigated.[2]

Given this profile, we must treat this compound as a substance that is, at a minimum, a significant irritant to the skin, eyes, and respiratory system, and is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3][4] A comprehensive risk assessment must precede any experimental work.

Essential Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of simple compliance but a critical component of experimental design. It is the primary barrier between you and the chemical.[5] All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 or EN166 compliant) and a full-face shield.Goggles are mandatory to protect against splashes and dust.[6] A face shield should be worn over the goggles when handling larger quantities (>1g) or when there is an elevated risk of splashing during procedures like solvent transfer or solution mixing.
Hand Protection Double-gloving with nitrile gloves as the inner layer.Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[7][8] Double-gloving is a critical practice to prevent exposure from a single glove failure. For prolonged handling or immersion, more robust gloves like neoprene should be considered, and the manufacturer's chemical resistance chart should always be consulted.[9]
Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects the skin and personal clothing from contamination.[5] Ensure it is clean and fits properly. For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection All handling of solids and solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][10] If, under exceptional and fully assessed circumstances, work outside a hood is unavoidable and could generate aerosols or dust, a NIOSH-approved respirator with organic vapor and particulate cartridges (or an N95 for solids only) is required.[2]

Operational Protocol: A Step-by-Step Methodology for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for handling this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, and place them inside the fume hood.

  • Emergency Readiness: Ensure an eyewash station and safety shower are accessible and unobstructed.[2][6] Have a chemical spill kit readily available.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.

Step 2: Weighing and Solution Preparation (Inside Fume Hood)

  • Minimize Dust: When weighing the solid compound, handle the container carefully to avoid generating airborne dust. Use a spatula to gently transfer the solid to a tared weigh boat or directly into the reaction vessel.

  • Controlled Dispensing: If transferring a solution, use a syringe or pipette to avoid splashes.

  • Container Management: Keep the primary container tightly sealed when not in use.[6]

  • Immediate Cleanup: Clean any minor spills on the balance or work surface within the hood immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Step 3: Post-Handling and Decontamination

  • Secure Materials: Tightly cap the primary chemical container and any vessels containing the compound.

  • Decontaminate Surfaces: Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][11]

Safe Handling Workflow Diagram

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start 1. Verify Fume Hood & Emergency Equipment don_ppe 2. Don Full PPE prep_start->don_ppe weigh 3. Weigh Solid / Transfer Solution don_ppe->weigh react 4. Perform Experiment weigh->react waste 5. Segregate & Seal Hazardous Waste react->waste decon 6. Decontaminate Workspace waste->decon doff_ppe 7. Doff PPE Correctly decon->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.